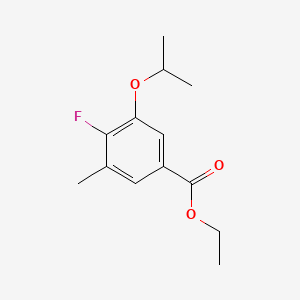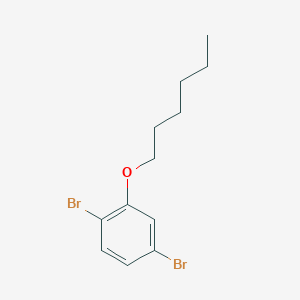
2,5-Dibromo-1-(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-1-(hexyloxy)benzene is an organic compound with the molecular formula C12H16Br2O It is a derivative of benzene, where two bromine atoms are substituted at the 2 and 5 positions, and a hexyloxy group is attached at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1-(hexyloxy)benzene typically involves the bromination of 1-(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-1-(hexyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hexyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of hexyloxybenzaldehyde or hexyloxybenzoic acid.
Reduction: Formation of 1-(hexyloxy)benzene.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-1-(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-1-(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy functional groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the hexyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar structure but with an additional hexyloxy group.
1,4-Dibromobenzene: Lacks the hexyloxy group, making it less hydrophobic.
2,5-Dibromoanisole: Contains a methoxy group instead of a hexyloxy group.
Uniqueness
2,5-Dibromo-1-(hexyloxy)benzene is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. The hexyloxy group increases the compound’s hydrophobicity and potential for interactions with lipid membranes, while the bromine atoms enhance its electrophilic character.
Eigenschaften
Molekularformel |
C12H16Br2O |
|---|---|
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1,4-dibromo-2-hexoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-2-3-4-5-8-15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
GWXQATMNIVLBQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
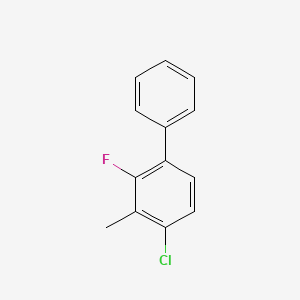

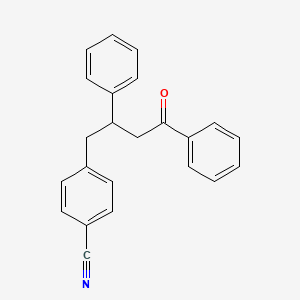
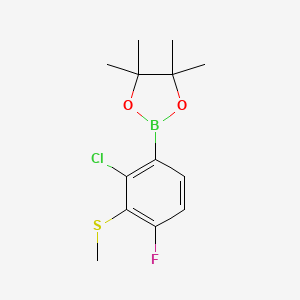
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
![4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14015992.png)
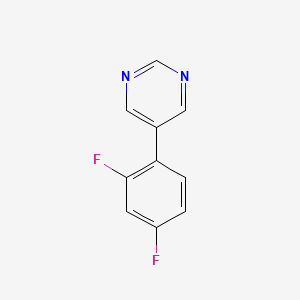


![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
